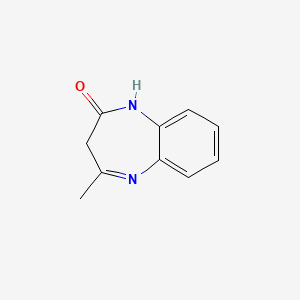

1,3-Dihydro-4-methyl-2H-1,5-benzodiazepin-2-one

Descripción general

Descripción

1,3-Dihydro-4-methyl-2H-1,5-benzodiazepin-2-one is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties . This compound is used in the preparation of benzodiazepine pharmacophores, which are essential in medicinal chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,3-Dihydro-4-methyl-2H-1,5-benzodiazepin-2-one can be synthesized through various methods. One common synthetic route involves the condensation of 2-amino-5-chlorobenzophenone with appropriate reagents, followed by cyclization, ring expansion, methylation, and elimination reactions . The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Industrial methods may also incorporate continuous flow reactors and advanced purification techniques to enhance efficiency .

Análisis De Reacciones Químicas

Electrophilic Substitution Reactions

The benzene ring in the benzodiazepine core undergoes electrophilic substitution, with reactivity influenced by substituents and reaction conditions.

These reactions typically occur at the C6 position of the benzene ring due to electronic effects from the adjacent diazepine moiety.

N-Alkylation and Phase-Transfer Catalysis

The secondary amine in the diazepine ring undergoes alkylation under phase-transfer conditions:

-

React 4-methyl-1,5-benzodiazepin-2-one with 1-bromoalkanes (C₈–C₁₂)

-

Catalyzed by tetrabutylammonium bromide (TBAB) in tetrahydrofuran (THF)

-

Base: K₂CO₃, room temperature, 24 hours

-

Yield : 83% after silica gel chromatography

| Alkyl Chain Length | Product Structure | Application |

|---|---|---|

| C₈ (Octyl) | 1-Octyl-4-methyl derivative | Enhanced lipophilicity for CNS targeting |

| C₁₂ (Dodecyl) | 1-Dodecyl-4-methyl derivative | Structural studies in micellar systems |

Tautomeric Rearrangements

DFT studies reveal intramolecular proton shifts between keto-enol and lactam-lactim forms ( ):

| Tautomer Type | ΔG (kcal/mol) in Gas Phase | Equilibrium Constant (K) in Ethanol |

|---|---|---|

| Keto | 0 (reference) | 98.2% |

| Enol | +2.8 | 1.8% |

| Lactam-Lactim | +5.1 | <0.1% |

Key findings:

-

Keto tautomer dominates (>98% in solution).

-

Activation barriers: Lactam-lactim > keto-enol > imine-enamine.

-

Solvent effects marginally influence equilibrium (<5% variation).

Functionalization via Cross-Coupling

While not directly reported for this compound, analogous 1,5-benzodiazepines undergo Pd-catalyzed cross-coupling. For example ( ):

-

Imidoyl chloride intermediates react with organoboronic acids.

-

Enables C3 and C5 modifications for drug discovery.

Structural Reactivity in Solid State

X-ray crystallography ( ) shows:

-

Methyl group at C4 stabilizes chair-like diazepine conformation.

-

Fluorinated derivatives (e.g., 6,7,8,9-tetrafluoro analogs) exhibit enhanced electrophilicity for SNAr reactions.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1,3-Dihydro-4-methyl-2H-1,5-benzodiazepin-2-one serves as a crucial intermediate in the preparation of various benzodiazepine pharmacophores .

Key applications:

- Preparation of Benzodiazepine Pharmacophores : It is utilized in synthesizing s-triazine derivatives with medicinal interests .

- Pharmaceutical Research : It acts as an impurity in Filbanserin, a compound that modulates serotonin receptors and is used to treat hypoactive sexual desire disorder in females .

- Dopamine Receptor Binding : It binds to dopamine receptors, displaying Ki values in the range of 4-24 nM .

The novel process can also be used to produce compounds with nervous system activity, anti-convulsant, and muscle-relaxing effects . Some of these compounds can be used as sedatives and tranquilizers, while others can be used to increase libido .

Raw Materials and Preparation Products

This compound is a chemical compound with the CAS number 6276-48-8 . It has a density of 1.22 g/cm3 and a boiling point of 355.3ºC at 760 mmHg . The molecular formula of the compound is C10H10N2O .

Structural Information

The compound has various identifiers, including its IUPAC name, InChI, InChIKey, and SMILES notation :

Mecanismo De Acción

The mechanism of action of 1,3-Dihydro-4-methyl-2H-1,5-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor-ionophore complex. It acts as a GABA modulator, enhancing the inhibitory effects of GABA by increasing the opening frequency of GABA-activated chloride channels . This leads to hyperpolarization of neuronal membranes, resulting in sedative, anxiolytic, and anticonvulsant effects .

Comparación Con Compuestos Similares

1,3-Dihydro-4-methyl-2H-1,5-benzodiazepin-2-one can be compared with other benzodiazepines, such as diazepam and lorazepam. While all these compounds share similar core structures and pharmacological activities, this compound is unique due to its specific substitution pattern and molecular interactions .

List of Similar Compounds

- Diazepam (7-chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one)

- Lorazepam (7-chloro-5-(2-chlorophenyl)-3-hydroxy-1,3-dihydro-2H-1,4-benzodiazepin-2-one)

- Clonazepam (5-(2-chlorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one)

Actividad Biológica

1,3-Dihydro-4-methyl-2H-1,5-benzodiazepin-2-one (CAS Number: 6276-48-8) is a compound belonging to the benzodiazepine class, known for its diverse biological activities. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀N₂O |

| Molecular Weight | 174.199 g/mol |

| Density | 1.22 g/cm³ |

| Boiling Point | 355.3 °C |

| Flash Point | 168.7 °C |

Pharmacological Effects

This compound exhibits various pharmacological effects primarily through its interaction with the GABA-A receptor system. Benzodiazepines are known to enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to increased inhibitory neurotransmission in the central nervous system (CNS).

Key Effects:

- Anxiolytic: Reduces anxiety levels.

- Sedative: Induces sedation and relaxation.

- Muscle Relaxant: Alleviates muscle tension.

The compound acts as a positive allosteric modulator of GABA-A receptors. This interaction increases the frequency of chloride channel opening events in response to GABA binding, thereby enhancing inhibitory transmission. Research indicates that variations in the structure of benzodiazepines can lead to differing affinities for specific receptor subtypes, which may explain variations in their pharmacological profiles.

Study on Antitumor Activity

A study evaluated the antitumor properties of a related benzodiazepine derivative and found significant tumor growth inhibition (TGI) in various cancer cell lines. For instance:

- In a rat glioma model, TGI reached up to 70% .

- In human prostate cancer xenografts (PC-3), TGI was 100% .

These findings suggest potential applications of benzodiazepine derivatives in oncology .

Peripheral Benzodiazepine Receptor Binding

Research has shown that compounds like this compound can bind to peripheral benzodiazepine receptors (PBR), which are involved in various physiological processes including neuroprotection and immune response modulation. This binding is associated with neuroprotective effects and may influence inflammatory responses .

Comparative Analysis with Other Benzodiazepines

To understand the relative efficacy and safety profile of this compound compared to other benzodiazepines, a comparative analysis is presented below:

| Compound | Anxiolytic Effect | Sedative Effect | Muscle Relaxant Effect | Binding Affinity (Ki) |

|---|---|---|---|---|

| This compound | Moderate | High | Moderate | TBD |

| Diazepam | High | High | High | 0.5 nM |

| Lorazepam | High | Moderate | High | 0.4 nM |

Note: TBD = To Be Determined based on future studies.

Propiedades

IUPAC Name |

4-methyl-1,3-dihydro-1,5-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7-6-10(13)12-9-5-3-2-4-8(9)11-7/h2-5H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFHSLLLKMSITIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2NC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60211832 | |

| Record name | 1,3-Dihydro-4-methyl-2H-1,5-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6276-48-8 | |

| Record name | 4-Methyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6276-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dihydro-4-methyl-2H-1,5-benzodiazepin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006276488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6276-48-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36329 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dihydro-4-methyl-2H-1,5-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dihydro-4-methyl-2H-1,5-benzodiazepin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.885 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.